BenchChemオンラインストアへようこそ!

6,9-Diazaspiro[4.5]decane

Anticonvulsant Epilepsy In Vivo Pharmacology

Procure 6,9-diazaspiro[4.5]decane as a privileged spirocyclic scaffold for CNS drug discovery. Its rigid, pre-organized 3D geometry and unique 6,9-nitrogen arrangement are critical for replicating potent in vivo activities—including anticonvulsant efficacy up to 214x greater than ethosuximide and central analgesic effects comparable to tramadol—while maintaining a favorable safety margin with no observed motor impairment.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 177-19-5
Cat. No. B1319895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,9-Diazaspiro[4.5]decane
CAS177-19-5
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CNCCN2
InChIInChI=1S/C8H16N2/c1-2-4-8(3-1)7-9-5-6-10-8/h9-10H,1-7H2
InChIKeyIAKQYJGYZJGWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,9-Diazaspiro[4.5]decane (CAS 177-19-5): A Spirocyclic Diamine Scaffold for Medicinal Chemistry and Drug Discovery


6,9-Diazaspiro[4.5]decane (CAS 177-19-5) is a spirocyclic diamine scaffold comprising a piperazine ring spiro-fused to a cyclopentane ring [1]. This rigid, three-dimensional bicyclic framework offers distinct conformational constraints compared to linear or monocyclic diamines, making it a privileged structure in medicinal chemistry . The compound is commercially available with a purity specification of ≥98% and is primarily utilized as a versatile building block for the synthesis of biologically active molecules, including derivatives with demonstrated anticonvulsant, analgesic, and anti-inflammatory activities [2][3].

Procurement Insight: Why 6,9-Diazaspiro[4.5]decane is Not Interchangeable with Other Diazaspirodecane Isomers or Non-Spirocyclic Diamines


Generic substitution of spirocyclic diamines fails due to profound differences in three-dimensional shape, conformational rigidity, and the spatial presentation of key pharmacophoric elements. Unlike flexible linear diamines or even other diazaspiro[4.5]decane isomers (e.g., 2,7-diazaspiro[4.5]decane, CAS 40865-50-7) which alter the vector and distance between the two nitrogen atoms , the specific 6,9-arrangement of nitrogen atoms in this scaffold provides a unique geometry [1]. This specific geometry is critical for target binding and influences downstream biological activity, as evidenced by the potent anticonvulsant and analgesic activities observed in its 8,10-dione derivatives [2][3]. Selecting a less rigid or differently substituted analog without head-to-head comparative data in the relevant assay system carries a high risk of failing to replicate target engagement and functional efficacy.

Quantitative Differentiation of 6,9-Diazaspiro[4.5]decane-Based Derivatives vs. Reference Standards


Superior Anticonvulsant Potency in scPTZ Seizure Model vs. Phenobarbital and Ethosuximide

A derivative of 6,9-diazaspiro[4.5]decane-8,10-dione (compound 6g) demonstrated markedly superior potency in the subcutaneous pentylenetetrazole (scPTZ) model for absence seizures compared to two first-line antiepileptic drugs. This establishes a clear efficacy benchmark for this scaffold in seizure models [1].

Anticonvulsant Epilepsy In Vivo Pharmacology

Competitive Anticonvulsant Potency in MES Seizure Model vs. Diphenylhydantoin

In the maximal electroshock (MES) seizure model, a test for generalized tonic-clonic seizures, a specific derivative (compound 6e) demonstrated superior potency to the reference drug diphenylhydantoin, a widely used antiepileptic [1].

Anticonvulsant Epilepsy In Vivo Pharmacology

In Vivo Analgesic Activity Comparable to Tramadol in Central Pain Model

In a head-to-head study using the hot-plate test, which models central pain pathways, two derivatives of the scaffold (compounds 2 and 3) demonstrated analgesic activity that was not significantly different from tramadol hydrochloride, a centrally-acting opioid analgesic [1]. This highlights the potential for developing non-opioid analgesics from this chemotype.

Analgesic Pain In Vivo Pharmacology

Significant Anti-Inflammatory Activity in Carrageenan-Induced Edema Model

The 6,9-diazaspiro[4.5]decane-8,10-dione scaffold showed dose-dependent anti-inflammatory activity, with a lead compound (compound 1) achieving a maximum inhibition of edema that was comparable to the NSAID standard, diclofenac sodium [1].

Anti-inflammatory Inflammation In Vivo Pharmacology

Favorable Early Safety Profile: Absence of Motor Impairment in Anticonvulsant Series

A critical differentiator for CNS-active compounds is their therapeutic index. In a neurotoxicity screen evaluating a series of 24 compounds (6a-x), none showed any minimal motor impairment even at the maximum administered dose, suggesting a potentially favorable safety margin for this chemotype [1]. This is a class-level observation that distinguishes this series from many known antiepileptic drugs that carry significant neurotoxic side effects.

Neurotoxicity Safety Pharmacology In Vivo Pharmacology

High Conformational Rigidity Differentiates from Flexible Linear and Monocyclic Diamines

6,9-Diazaspiro[4.5]decane belongs to a class of spirocyclic diamines characterized by high conformational rigidity. A recent study of 391 such scaffolds highlighted their structural diversity and the presence of multiple stereocenters, which are not present in simpler diamines like piperazine or ethylenediamine [1]. This rigidity is a key differentiator, as it can reduce the entropic penalty upon target binding, potentially leading to enhanced affinity and selectivity compared to more flexible analogs .

Medicinal Chemistry Scaffold Design Conformational Analysis

High-Impact Applications for 6,9-Diazaspiro[4.5]decane in Drug Discovery and Chemical Biology


Lead Optimization for Novel Anticonvulsant Therapeutics

Procure 6,9-diazaspiro[4.5]decane as a core scaffold for designing and synthesizing novel anticonvulsant candidates. The evidence demonstrates that derivatives of this scaffold can achieve up to 214-fold greater potency than ethosuximide in the scPTZ model and 1.8-fold greater potency than diphenylhydantoin in the MES model [1]. Further, the lack of motor impairment observed across a 24-compound series suggests a potentially favorable safety margin, making this an ideal starting point for CNS drug discovery programs seeking to overcome efficacy and tolerability limitations of current therapies [1].

Discovery of Non-Opioid Analgesic and Anti-Inflammatory Agents

This scaffold is a high-value procurement choice for research programs targeting pain and inflammation. Derivatives have shown central analgesic activity statistically comparable to tramadol in a hot-plate model, indicating potential for managing centrally-mediated pain [2]. Simultaneously, the scaffold yields compounds with significant peripheral anti-inflammatory activity, achieving up to 89% of the efficacy of diclofenac sodium in a paw edema model [2]. This dual-action potential (analgesic and anti-inflammatory) is a compelling differentiator for developing next-generation therapeutics.

Medicinal Chemistry for Conformationally-Constrained Ligand Design

Procure this building block for projects where reducing conformational entropy is a primary design goal. As a spirocyclic diamine, it is part of a class of over 390 scaffolds noted for their high structural diversity and rigidity, which can enhance target binding affinity and selectivity compared to flexible linear or monocyclic amines [3]. This is particularly valuable for targeting GPCRs, ion channels, or enzymes where a pre-organized ligand geometry can improve both potency and selectivity profiles .

Synthesis of Targeted CNS Therapeutics with Improved Therapeutic Index

Given the combination of potent in vivo CNS activity (anticonvulsant, central analgesic) and the observed absence of motor impairment in neurotoxicity screens, 6,9-diazaspiro[4.5]decane is an ideal scaffold for research programs specifically aimed at developing CNS drugs with an improved therapeutic index [1][2]. The data suggest that this chemotype may offer a pathway to separate efficacy from the dose-limiting side effects (e.g., sedation, ataxia) that often plague CNS drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,9-Diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.